2-Hydroxy Irinotecan-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

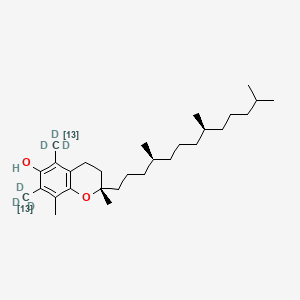

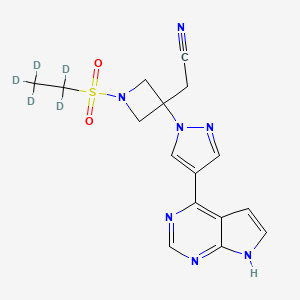

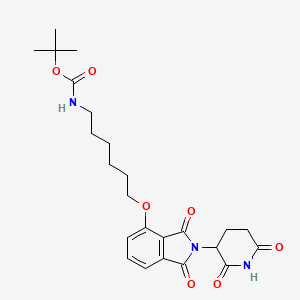

2-Hidroxi Irinotecán-d10 es un análogo deuterado de 2-Hidroxi Irinotecán, que es un derivado del conocido fármaco anticancerígeno irinotecán. Este compuesto se utiliza principalmente en entornos de investigación para estudiar la farmacocinética y el metabolismo del irinotecán y sus derivados. La fórmula molecular de 2-Hidroxi Irinotecán-d10 es C33H28D10N4O7, y tiene un peso molecular de 612.74 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Hidroxi Irinotecán-d10 involucra múltiples pasos, incluyendo la introducción de átomos de deuterio en la molécula. Un método común implica el uso de técnicas de síntesis orgánica para reemplazar átomos de hidrógeno específicos con deuterio. Este proceso a menudo requiere reactivos y condiciones especializadas para asegurar la incorporación selectiva de deuterio .

Métodos de Producción Industrial

La producción industrial de 2-Hidroxi Irinotecán-d10 se realiza típicamente en instalaciones especializadas equipadas para manejar los procesos complejos de síntesis y purificación. La producción involucra medidas estrictas de control de calidad para asegurar la pureza y la consistencia del producto final. El compuesto se produce normalmente en lotes pequeños debido a su aplicación especializada en investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Hidroxi Irinotecán-d10 puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de la molécula.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno de la molécula.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en la molécula con otro átomo o grupo de átomos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de 2-Hidroxi Irinotecán-d10 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la reacción específica, pero a menudo implican temperaturas y niveles de pH controlados .

Productos Principales Formados

Los productos principales formados a partir de las reacciones de 2-Hidroxi Irinotecán-d10 dependen de las condiciones específicas de reacción. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir análogos deuterados con un contenido alterado de hidrógeno .

Aplicaciones Científicas De Investigación

2-Hidroxi Irinotecán-d10 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como patrón de referencia en la química analítica para estudiar el metabolismo y la farmacocinética del irinotecán y sus derivados.

Biología: Se emplea en la investigación de biología celular y molecular para investigar los efectos de la sustitución de deuterio en los procesos biológicos.

Medicina: Se utiliza en estudios preclínicos para evaluar la eficacia y seguridad de las terapias basadas en irinotecán.

Industria: Se aplica en el desarrollo de nuevas formulaciones de fármacos y sistemas de administración para mejorar el índice terapéutico del irinotecán

Mecanismo De Acción

2-Hidroxi Irinotecán-d10 ejerce sus efectos al inhibir la topoisomerasa I del ADN, una enzima crucial para la replicación y la transcripción del ADN. El compuesto forma un complejo estable con la enzima, impidiendo que vuelva a ligar los filamentos de ADN. Esto conduce a la acumulación de roturas del ADN, causando finalmente la muerte celular. Los objetivos moleculares involucrados en este mecanismo incluyen la enzima topoisomerasa I y los filamentos de ADN .

Comparación Con Compuestos Similares

2-Hidroxi Irinotecán-d10 es único debido a la presencia de átomos de deuterio, que pueden alterar sus propiedades farmacocinéticas y metabólicas en comparación con los análogos no deuterados. Compuestos similares incluyen:

Irinotecán: El compuesto parental utilizado en la terapia del cáncer.

SN-38: El metabolito activo del irinotecán, conocido por su potente actividad anticancerígena.

Etil-10-hidroxi-camptotecina: Otro derivado del irinotecán con mecanismos de acción similares

2-Hidroxi Irinotecán-d10 destaca por su mayor estabilidad y perfil metabólico alterado, lo que lo convierte en una herramienta valiosa en entornos de investigación.

Propiedades

Fórmula molecular |

C33H38N4O7 |

|---|---|

Peso molecular |

612.7 g/mol |

Nombre IUPAC |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2 |

Clave InChI |

DDBHYRUFETXXKP-YDCAFJPWSA-N |

SMILES isomérico |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(C(C2)O)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H] |

SMILES canónico |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)